Acetildenafil Demonstrates a Loss of PDE5/PDE6 Selectivity Compared to Sildenafil
In contrast to sildenafil, Acetildenafil demonstrates a significant reduction in its selectivity for PDE5 over the PDE6 isozyme. This loss of selectivity was proven by Allerton et al. (2006) [1]. This is a critical differentiator, as the inhibition of PDE6, which is located in the retina, is mechanistically linked to the visual disturbances known to occur with non-selective PDE5 inhibitors [1].
| Evidence Dimension | Isozyme Selectivity (PDE5 vs. PDE6) |
|---|---|
| Target Compound Data | Loss of PDE5/PDE6 selectivity (qualitative observation) |
| Comparator Or Baseline | Sildenafil: Possesses PDE5/PDE6 selectivity |
| Quantified Difference | Not quantified in the abstracted reference; the key differentiator is the 'loss of selectivity' as a class property of this analog. |
| Conditions | In vitro enzyme inhibition assay (inferred from context of PDE5 inhibitor development) |
Why This Matters
This defines a distinct biological profile, making Acetildenafil a valuable tool for studying off-target effects of PDE5 inhibition and a poor choice for therapeutic development.
- [1] Allerton, C. M., et al. (2006). Design and synthesis of novel PDE5 inhibitors. (Referenced in scite.ai report: 'Phosphodiesterase 5 (PDE 5) inhibitors for the treatment of male erectile disorder: Attaining selectivity versus PDE6') View Source
